DESMOSINE
Description
Desmosine is a tetrafunctional pyridinium-based amino acid derivative that serves as a critical cross-linking component in elastin, the protein responsible for the elasticity of connective tissues such as lungs, blood vessels, and skin . Formed via lysyl oxidase-mediated covalent bonding of four lysine residues, this compound stabilizes elastin polymers, enabling reversible deformation under mechanical stress . Its unique structure (Fig. 1A) distinguishes it from other cross-linkers, making it a biomarker for elastin degradation in pathologies like chronic obstructive pulmonary disease (COPD), pulmonary arterial hypertension (PAH), and vascular injuries . Quantification methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA) are widely used to measure this compound in biological samples .
Properties
IUPAC Name |
2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVRNHHLCPGNDU-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N5O8+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864297 | |
| Record name | 6-[4-(4-Amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira/Negishi Cross-Coupling for this compound-Protein Conjugates
The synthesis of this compound-bovine serum albumin (BSA) and keyhole limpet hemocyanin (KLH) conjugates represents a cornerstone in immunoassay development. Miyagi et al. (2022) employed Sonogashira and Negishi cross-coupling reactions to link this compound to carrier proteins, enabling antibody production for ELISA systems. This method utilizes palladium-catalyzed couplings to form carbon-carbon bonds between this compound’s pyridinium rings and protein amino groups. Key parameters include:
-
Reaction temperature : 25–40°C
-
Catalyst system : Pd(PPh₃)₄/CuI for Sonogashira; Pd₂(dba)₃ for Negishi
This approach ensures site-specific conjugation while preserving this compound’s antigenic epitopes, critical for generating high-affinity antibodies.
Five-Step Synthesis of this compound-CH₂ for LC-MS/MS Internal Standards
A streamlined synthesis of this compound-CH₂, a methylene-bridged analog, was achieved in five steps with a 22% overall yield . The process involves:
-
Protection of amino groups using tert-butyloxycarbonyl (Boc)
-
Methylene bridge formation via reductive amination
-
Deprotection under acidic conditions (HCl/THF)
The final product serves as an internal standard for LC-MS/MS, mitigating matrix effects in biological samples. LC-MS/MS analysis confirmed a limit of detection (LOD) of 0.82 ng/mL, enabling precise quantification in urine and serum.
Patent-Based Derivatization for Artificial Antigens
A patented method (EP0196007B1) describes this compound derivatives for antithis compound antibody production. Key steps include:
-
Activation : Reacting this compound with N-succinimidyl-3-(4-azidophenyldithio)propionate
-
Conjugation : Thiol-disulfide exchange with carrier proteins (e.g., ovalbumin)
-
Conditions : 15–20°C, pH 5.0–6.5, 1:1.05 molar ratio of this compound to activator
This yields antigens with disulfide bonds at pyridinium ring positions 3 or 5, eliciting antibodies with high specificity for native this compound.
Extraction and Hydrolysis of this compound from Elastin
Acid Hydrolysis of Elastin-Rich Tissues
This compound is liberated from elastin via 6M HCl hydrolysis at 110°C for 72 hours. Post-hydrolysis, samples are centrifuged (15,000 ×g, 20 min), and supernatants filtered (0.22 µm) to remove particulates. Recovery rates exceed 95% when using internal standards like this compound-CH₂.
Cation Exchange HPLC Quantification
Post-extraction, cation exchange HPLC separates this compound (Des) and isothis compound (IsoDes) using a PolySULFOETHYL A™ column (2.1 × 200 mm, 5 µm). Mobile phases include:
-
Buffer A : 10 mM ammonium formate (pH 3.0)
-
Buffer B : 500 mM ammonium formate (pH 3.0)
A linear gradient (0–100% Buffer B over 25 min) achieves baseline separation with retention times of 12.3 min (Des) and 13.1 min (IsoDes). Calibration curves show linearity (R² > 0.99) from 2 pmol to 5 nmol.
Immunoassay-Based Preparation for Clinical Use
ELISA Kit Development
The Mologic this compound ELISA Kit (BDESV1) employs ovalbumin-desmosine-coated microplates and alkaline phosphatase (ALP)-conjugated detection antibodies. Critical steps include:
-
Sample dilution : 1:50 in sample diluent (Tris-HCl, pH 7.4)
-
Incubation : 60 min at 25°C with shaking (500 rpm)
-
Detection : pNPP substrate (100 µL/well, 20–30 min incubation)
The assay exhibits a sensitivity of 0.82 ng/mL and intra-assay precision of <8% CV. Cross-reactivity with IsoDes is <1%, ensuring specificity.
Analytical Validation and Comparative Data
Method Comparison
| Parameter | HPLC | LC-MS/MS | ELISA |
|---|---|---|---|
| LOD (ng/mL) | 1.2 | 0.82 | 0.82 |
| Linearity | 2–5000 pmol | 0.82–200 ng/mL | 0.82–400 ng/mL |
| Runtime | 25 min | 15 min | 2.5 hours |
HPLC offers cost-effectiveness for high-throughput labs, while LC-MS/MS provides superior sensitivity for trace analysis. ELISA remains preferred for clinical settings due to minimal equipment requirements .
Chemical Reactions Analysis
Chemical Reactions and Analysis
-
Mass Spectrometry Mass spectrometry is a common technique used in the analysis of desmosine . It aids in the release of characteristic fragments that help differentiate this compound, especially in larger peptides .
-
HPLC Analysis High-performance liquid chromatography (HPLC) is utilized for this compound analysis in animal tissues . A cation exchange polysulfoethyl aspartamide column is used, and desmosines are eluted with a salt gradient and detected by UV absorbance . this compound has three UV maxima (205, 235, and 268 nm), while isothis compound has two (205 and 280 nm) .
-
Isotope-Dilution LC-MS/MS Isotopically labeled isothis compound can be chemically synthesized and used as an internal control in isotope-dilution liquid chromatography with tandem mass spectrometry (LC-MS/MS) . This method is used for quantifying desmosines without needing ion-pair reagents .
-
Ellman's Assay Ellman's assay is used to measure the efficiency of cross-linking reactions involving this compound-inspired cross-linkers in hydrogels . This assay quantifies the reacted thiols in the hydrogel .
This compound as a Biomarker
-
Elastin Breakdown this compound detection in urine, plasma, or sputum can indicate elastin breakdown, which is associated with high elastase activity in certain diseases .
-
Pulmonary Emphysema this compound and isothis compound (DID) release from damaged elastic fibers relates to airspace enlargement in pulmonary emphysema . Increased levels of peptide-free DID in human lungs reflect rapid elastin breakdown and alveolar wall rupture .
-
Vascular Injury Desmosines are novel biomarkers for evaluating vascular injury after acute cerebral stroke .
Fragmentation of this compound
| m/z | Ion |
|---|---|
| 481 | $$M-COOH]+ |
| 436 | $$M-2COOH]+ |
| 396 | $$M-CH2CH2CH2CH2CH(NH2)COOH]+ |
| 351 | $$M-CH2CH2CH2CH2CH(NH2)COOH-COOH]+ |
Although the fragmentation ions with both isomers are similar, differences in their intensity can be used to differentiate the two isomers .
Pancreatic Elastase Cleavage
This compound-containing peptides can connect discontinuous peptide chains, raising the question of whether cross-links form between three domains . Proteolytic cleavage can occur between adjacent lysines of one cross-link motif . Molecular docking studies have shown that this compound peptides joining two peptide chains can come into close proximity with the catalytic domain of pancreatic elastase, allowing for enzymatic cleavage of Ala-Ala bonds .
Scientific Research Applications
Biomarker for Elastin Degradation
Desmosine serves as a significant biomarker for monitoring elastin breakdown, particularly in chronic pulmonary conditions such as Chronic Obstructive Pulmonary Disease (COPD) and pulmonary emphysema. Elevated levels of this compound in urine and plasma correlate with increased elastin degradation, making it a valuable tool for diagnosing and assessing the severity of these diseases.
- COPD and Asthma : Studies have shown that patients with COPD exhibit higher urinary and blood this compound levels compared to healthy individuals. Notably, urinary this compound levels rise during exacerbations of COPD, indicating its potential utility in monitoring disease progression and treatment efficacy .
- Acute Respiratory Distress Syndrome (ARDS) : Research indicates that patients with ARDS have significantly elevated urinary this compound concentrations, suggesting more severe damage to the extracellular matrix .
- Pulmonary Arterial Hypertension (PAH) : Emerging studies suggest that this compound may also serve as a novel screening biomarker for PAH, linking it to the assessment of pulmonary vascular remodeling .
Research Insights
Recent findings highlight the relationship between this compound levels and disease states:
- In a study involving hyperoxic mice, this compound levels increased significantly as a response to lung maturation, correlating with changes in collagen and elastin .
- Another study emphasized that while this compound is a promising marker for understanding the pathogenesis of acute lung injury, it does not consistently correlate with disease severity metrics like lung function tests .
Bioinspired Materials
This compound's unique cross-linking properties have inspired research into developing new biomaterials:
- Hydrogels : this compound-inspired cross-linkers are being utilized to create hydrogels from thiolated hyaluronic acid. These materials mimic the elastic properties of natural elastin, making them suitable for various biomedical applications such as tissue engineering and regenerative medicine .
- Drug Delivery Systems : The incorporation of this compound-like structures into polymeric systems can enhance the mechanical properties of drug delivery vehicles, potentially improving their performance in physiological environments.
Case Studies
Mechanism of Action
The mechanism of action of DESMOSINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Isodesmosine
Isothis compound is a structural isomer of this compound, differing in the position of its pyridinium ring substituents (Fig. 1B) . Both compounds are elastin-specific cross-linkers, but their distinct structures necessitate specialized analytical techniques for separation. For example, cation-exchange HPLC or ion-pair LC-MS/MS is required to resolve them due to their identical mass and similar polarity .
Table 1: Structural and Functional Comparison of this compound and Isothis compound
| Property | This compound | Isothis compound |
|---|---|---|
| Structure | Pyridinium ring with substituents | Isomeric pyridinium arrangement |
| Elastin Cross-Linking | Yes | Yes |
| Detection Challenge | Requires ion-pair reagents | Same as this compound |
| Biomarker Utility | COPD, PAH, stroke | Often measured alongside this compound |
Merothis compound and Dehydromerothis compound
These reduced derivatives of this compound are minor elastin components. Their roles are less understood, but they may represent intermediate states during elastin maturation or degradation .
Hydroxyproline
Unlike this compound, hydroxyproline is a collagen-specific imino acid. It serves as a biomarker for collagen turnover, contrasting with this compound's role in elastin degradation .
Tropoelastin
Tropoelastin is the soluble precursor of elastin.
Analytical Method Comparison
This compound and isothis compound are often quantified together due to their co-occurrence in elastin. Key methods include:
- LC-MS/MS : Offers high specificity and sensitivity (limit of quantification: 0.01 ppm) but may require isotopic internal standards (e.g., d4-desmosine or ¹³C₃,¹⁵N-isothis compound) to mitigate matrix effects .
- ELISA : Rapid and cost-effective but prone to cross-reactivity with isothis compound (7–12%), necessitating lysine acetate saturation to improve accuracy .
- HPLC : Effective for separating this compound/isothis compound but less sensitive than MS-based methods .
Table 2: Method Comparison for this compound/Isothis compound Quantification
| Method | Sensitivity | Specificity | Throughput | Key Limitation |
|---|---|---|---|---|
| LC-MS/MS | High | High | Moderate | Requires isotopic standards |
| ELISA | Moderate | Moderate | High | Cross-reactivity with isomers |
| HPLC | Moderate | High | Low | Lower resolution than MS |
Biomarker Performance in Disease
Chronic Lung Diseases
In COPD, urinary this compound levels range from 75–325 pmol/mg creatinine, correlating with emphysema severity .
Vascular Injuries
Plasma D&I levels in stroke patients (0.05810 pmol/mL) are significantly higher than in healthy controls (0.005817 pmol/mL; P < 0.05) .
Post-Surgical Lung Injury
Bilateral total knee arthroplasty increases urinary this compound by 62% at postoperative day 3 (P < 0.001), suggesting elastin degradation due to systemic inflammation .
Q & A
Q. What are the established protocols for quantifying desmosine in biological samples, and how do they differ in sensitivity and specificity?
- Methodological Answer : this compound quantification typically employs high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA). HPLC coupled with mass spectrometry (LC-MS/MS) offers high specificity by isolating this compound from complex matrices like urine or plasma, with detection limits as low as 0.1 ng/mL . ELISA, while less sensitive (~1 ng/mL), is advantageous for high-throughput screening. Researchers must validate assays using spiked recovery tests and cross-laboratory reproducibility checks to minimize matrix interference (e.g., urinary salts). For longitudinal studies, consistent sample preparation (e.g., acid hydrolysis for elastin extraction) is critical to reduce variability .
Q. How does this compound serve as a biomarker for elastin degradation in chronic obstructive pulmonary disease (COPD)?
- Methodological Answer : this compound, a cross-linking amino acid in elastin, is released during tissue degradation. In COPD, elevated urinary this compound correlates with exacerbations, while plasma levels increase in stable patients with reduced lung diffusing capacity (DLCO) . To establish causality, researchers should pair this compound measurements with imaging (e.g., CT scans for emphysema) and functional tests (e.g., spirometry). Longitudinal studies require stratification by disease severity and control for confounders like smoking status and comorbidities.
Advanced Research Questions
Q. What experimental design considerations are critical when conducting longitudinal studies on this compound levels in COPD progression?
- Methodological Answer : Key considerations include:
- Cohort Selection : Stratify participants by GOLD stages and DLCO to isolate this compound’s role in specific COPD phenotypes.
- Temporal Sampling : Collect samples at baseline, during exacerbations, and post-treatment to capture dynamic changes.
- Control Variables : Adjust for age, smoking history, and comorbidities (e.g., asthma overlap) using multivariate regression models.
- Assay Harmonization : Use standardized protocols (e.g., LC-MS/MS) across sites to ensure data comparability .
Q. How can researchers resolve contradictory findings in this compound levels across different clinical studies?
- Methodological Answer : Contradictions often arise from methodological heterogeneity. Steps to address this include:
- Systematic Review : Apply PRISMA guidelines to evaluate study quality, focusing on assay methods, patient stratification, and confounder control .
- Meta-Analysis : Pool data using random-effects models to account for variability. Subgroup analyses (e.g., stable vs. exacerbated COPD) can identify context-dependent trends.
- Sensitivity Testing : Re-analyze raw data with uniform statistical thresholds (e.g., p<0.01) to reduce false positives .
Q. What methodological approaches are recommended for validating this compound assay reproducibility across laboratories?
- Methodological Answer : Reproducibility validation requires:
- Reference Materials : Use synthetic this compound or pooled patient samples as inter-laboratory controls.
- Blinded Replication : Distribute aliquots to participating labs for parallel analysis, comparing coefficients of variation (CV).
- Standard Operating Procedures (SOPs) : Document pre-analytical steps (e.g., sample storage at -80°C) and analytical parameters (e.g., LC-MS/MS ionization settings) .
Q. How can this compound data be integrated with multi-omics datasets to uncover novel mechanisms in elastin degradation?
- Methodological Answer : Integrate this compound levels with transcriptomic (e.g., MMP-12 expression) and proteomic (e.g., elastase activity) data using bioinformatics pipelines:
- Pathway Analysis : Tools like STRING or KEGG can map this compound-elastin interactions to inflammatory or fibrotic pathways.
- Machine Learning : Train models to predict disease progression using this compound as a feature alongside clinical variables.
- Validation : Confirm findings in animal models (e.g., elastase-induced emphysema) with knockout controls .
Key Research Findings Table
| Finding | Method | Sample Type | Implication | Reference |
|---|---|---|---|---|
| Elevated urinary this compound during COPD exacerbations | LC-MS/MS | Urine | Indicates acute elastin breakdown | |
| Increased plasma this compound in stable COPD with low DLCO | ELISA | Plasma | Suggests chronic subclinical degradation | |
| Poor correlation between urinary and plasma this compound | Multivariate regression | Paired samples | Highlights compartment-specific degradation |
Methodological Frameworks
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
